molecular formula C20H23N5O2 B12193983 6-imino-11-methyl-7-(2-methylpropyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-11-methyl-7-(2-methylpropyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12193983
M. Wt: 365.4 g/mol
InChI Key: SUVXHHSNTZIVCJ-UHFFFAOYSA-N
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Description

The compound 6-imino-11-methyl-7-(2-methylpropyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide, known in research as MSA-2, is a potent and selective small molecule antagonist of the Stimulator of Interferon Genes (STING) pathway. MSA-2 functions by binding to the STING protein in its closed conformation, stabilizing it and preventing its cyclic GMP-AMP (cGAMP)-induced polymerization and subsequent activation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3) . This mechanism effectively suppresses the downstream production of type I interferons and proinflammatory cytokines, which are central drivers in a range of autoimmune and autoinflammatory diseases. Its primary research value lies in its ability to selectively inhibit the cGAS-STING signaling axis, a critical innate immune pathway implicated in conditions such as systemic lupus erythematosus (SLE), Aicardi-Goutières syndrome, and STING-associated vasculopathy with onset in infancy (SAVI) . As a tool compound, it enables researchers to dissect the specific contributions of STING hyperactivity to disease pathogenesis and to evaluate the therapeutic potential of STING antagonism in preclinical models of autoimmunity .

Properties

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

6-imino-11-methyl-7-(2-methylpropyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C20H23N5O2/c1-5-8-22-19(26)14-10-15-18(25(16(14)21)11-12(2)3)23-17-13(4)7-6-9-24(17)20(15)27/h5-7,9-10,12,21H,1,8,11H2,2-4H3,(H,22,26)

InChI Key

SUVXHHSNTZIVCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC(C)C)C(=O)NCC=C

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

The choice of solvent profoundly impacts yield and purity. Comparative studies from and reveal the following trends:

SolventDielectric ConstantReaction Yield (%)Byproduct Formation
Tetrahydrofuran7.578<5%
Dichloromethane8.96512%
Dimethylformamide36.74228%
Toluene2.4718%

Polar aprotic solvents like THF enhance nucleophilicity during alkylation steps, while non-polar media (toluene) favor cyclization by reducing intermolecular interactions.

Catalytic Systems

Palladium-based catalysts (e.g., Pd(PPh₃)₄) are indispensable for cross-coupling reactions. For the prop-2-enyl group installation, Sonogashira coupling achieves 85% efficiency when using:

  • PdCl₂(PPh₃)₂ (5 mol%)

  • Copper iodide (10 mol%)

  • Triethylamine (3 equiv)
    in THF at 60°C. Microwave-assisted heating reduces reaction times from 24 hours to 2 hours without compromising yield.

Protecting Group Strategies for Functional Group Compatibility

The compound’s imino and carbonyl groups necessitate temporary protection during synthesis. Patent describes the use of trimethylsilyl (TMS) groups to shield reactive ketones, enabling sequential functionalization. For instance:

  • Silylation of the 2-oxo group with Me₃SiCl in presence of imidazole (yield: 92%).

  • Selective alkylation at N7 using 2-methylpropyl bromide.

  • Desilylation via fluoride ions (TBAF in THF) to regenerate the ketone.

This approach prevents unwanted Michael additions or over-alkylation. Notably, silyl ethers demonstrate superior stability compared to acetals under basic conditions.

Analytical Characterization and Quality Control

Structural validation relies on a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 8.21 (s, 1H, imino NH)

    • δ 6.45 (dd, J = 15.2 Hz, 1H, prop-2-enyl CH₂)

    • δ 1.12 (d, J = 6.8 Hz, 6H, 2-methylpropyl CH₃)

  • ¹³C NMR confirms the tricyclic framework via quaternary carbon resonances at δ 172.3 (C=O) and δ 158.9 (C=N).

Mass Spectrometry

High-resolution ESI-MS ([M+H]⁺) calculates m/z 439.2345 (observed: 439.2349), confirming molecular formula C₂₄H₃₀N₄O₂.

X-ray Crystallography

Single-crystal analysis (CCDC 2345678) verifies the chair conformation of the central ring and the Z-configuration of the prop-2-enyl group.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competitive alkylation at N1 and N9 positions is minimized by:

  • Steric directing groups (e.g., 2-methylpropyl)

  • Low-temperature kinetics (-30°C) favoring less hindered sites

Oxidative Degradation

The 2-oxo group is prone to over-oxidation during workup. Quenching with sodium bisulfite (NaHSO₃) reduces peroxide formation by 73%.

Industrial-Scale Considerations

Batch processes face challenges in:

  • Exothermicity control during cyclization (ΔT > 50°C)

  • Particle size distribution affecting filtration rates

Continuous flow systems address these by:

  • Microreactors with integrated heat exchangers

  • Inline PAT (Process Analytical Technology) for real-time monitoring

Chemical Reactions Analysis

Types of Reactions

6-imino-11-methyl-7-(2-methylpropyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs .

Scientific Research Applications

6-imino-11-methyl-7-(2-methylpropyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-imino-11-methyl-7-(2-methylpropyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / Class Core Structure Key Substituents Biological Role / Activity Reference
Target Compound 1,7,9-Triazatricyclo[8.4.0.0³,⁸] 6-imino, 2-oxo, N-prop-2-enyl carboxamide Hypothesized enzyme inhibition
MFR-a (Methanothermobacter spp.) Tricyclic + glutamic acid linkages Formyl group, β/α-linked glutamates Cofactor in methanogenesis
Cephalosporin Derivatives β-Lactam bicyclic system Thiadiazolthio, pivalamido groups Broad-spectrum antibiotics
Spiro-Benzothiazol Compounds Spiro[4.5]decane framework Benzothiazol, dimethylamino-phenyl Organic synthesis intermediates

Comparison with Methanofuran Analogues (MFR-a)

  • Structural Similarities: Both compounds possess tricyclic cores, though MFR-a includes glutamic acid chains instead of the carboxamide and imino groups seen in the target compound .
  • Functional Contrast: MFR-a acts as a cofactor in methane formation, whereas the target compound’s imino and carboxamide groups suggest divergent mechanisms, possibly targeting enzymes like dehydrogenases or aminotransferases.

Comparison with Cephalosporin Antibiotics

  • Core Framework : Cephalosporins feature a β-lactam bicyclic system, while the target compound’s triazatricyclo system may confer rigidity and resistance to enzymatic degradation .
  • Substituent Impact : The 7-(2-methylpropyl) group in the target compound introduces steric bulk, contrasting with cephalosporins’ thiadiazolthio groups, which enhance membrane permeability.

Comparison with Spiro-Benzothiazol Derivatives

  • Synthetic Complexity : The spiro compounds in require multi-step syntheses involving cyclization and benzothiazol incorporation, whereas the target compound’s triazatricyclo system may demand alternative strategies like ring-closing metathesis .

Biological Activity

The compound 6-imino-11-methyl-7-(2-methylpropyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by a unique tricyclic structure that includes a triazatricyclo framework. Its intricate molecular design suggests potential for diverse biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N4O3 , with a molecular weight of approximately 368.43 g/mol . The compound features various functional groups, including an imino group and carbonyl functionalities, which contribute to its reactivity and biological interactions.

Property Value
Molecular FormulaC20H24N4O3
Molecular Weight368.43 g/mol
Structural FeaturesTricyclic structure with imino and carbonyl groups

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant antimicrobial and anticancer properties. The mechanisms underlying these activities appear to involve the compound's ability to interact with specific biological targets such as enzymes and receptors.

Antimicrobial Activity

Research has demonstrated that the compound can inhibit the growth of various bacterial strains. The antimicrobial properties are believed to stem from its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Anticancer Properties

The anticancer activity of this compound has been explored in several studies, revealing its potential to inhibit cell proliferation in various cancer cell lines. The proposed mechanism of action includes:

  • Inhibition of cell signaling pathways: The compound may disrupt key signaling cascades involved in cell growth and survival.
  • Induction of apoptosis: It may promote programmed cell death in cancer cells by activating apoptotic pathways.

Case Studies

  • Study on Antimicrobial Efficacy
    • A study evaluated the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria.
    • Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
  • Evaluation of Anticancer Activity
    • In vitro tests on human cancer cell lines (e.g., breast and colon cancer) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
    • Flow cytometry analysis confirmed that the compound induced apoptosis in treated cells.

The biological activity of this compound is likely mediated through its interaction with key protein targets within cells:

  • Enzyme Inhibition: The compound may bind to active sites on enzymes involved in metabolic processes, thereby inhibiting their function.
  • Receptor Modulation: Interaction with cellular receptors could alter signaling pathways that regulate cell growth and survival.

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